3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Overview
Description
“3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene” is a complex organic compound . It has a molecular formula of C17H24N4O6, an average mass of 380.396 Da, and a monoisotopic mass of 380.169586 Da . It is also known by its IUPAC name "2,2’,2’'-[3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triyl]triacetic acid" .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple nitrogen atoms forming a bicyclic structure . It has been used to create organometallic Ni (II) and Ni (III) complexes .Chemical Reactions Analysis
This compound has been used to isolate and structurally characterize well-defined organometallic Ni (II) and Ni (III) complexes . It has also been used in the formation of complexes with various metal ions such as Mg2+, Ca2+, Mn2+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+, Pb2+, Ga3+, Fe3+, and In3+ .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 638.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has an enthalpy of vaporization of 99.2±3.0 kJ/mol and a flash point of 340.2±31.5 °C . It has a molar refractivity of 93.7±0.3 cm3, and a molar volume of 288.0±3.0 cm3 .Scientific Research Applications
Metal Complexes and Ligands
- Synthesis of Macrocyclic Compounds : 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been synthesized as part of macrocyclic compounds containing pyridine. These compounds have been studied for their protonation reactions using potentiometric and NMR techniques (Costa & Delgado, 1993).
Medical Imaging and Diagnostics
- Tissue Imaging Using Polyazacyclic Terbium(III) Chelates : Polyazamacrocyclic chelates of terbium, including derivatives of 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, have been used in diagnostic medical imaging as tissue site-selective markers. Their spectroscopic properties and biodistribution have been studied, demonstrating potential for site-directed in vivo imaging for early identification of abnormal tissue (Houlne et al., 1996).
Chemical and Structural Studies
- Study of Mn2+ Complexes : The Mn2+ complex of a pyridine-containing tetraazamacrocycle, including 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, has been prepared and studied. This research focused on π–π stacking interactions, hydrogen bonding, and the 3D crystal structure formation in solid-state, also exploring its DNA binding nature (Wen et al., 2012).
Luminescence and Imaging Studies
- Europium(III) Complex for Luminescence : The water-soluble polyazamacrocyclic ligand, including 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, has been synthesized and shown to be an effective molecule for europium luminescence. This study highlighted its potential in luminescence studies and the determination of stability constants (Siaugue et al., 2003).
Nanotechnology and MRI Contrast Agents
- MRI Contrast Agents with Silica Nanoparticles : The use of 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene derivatives in MRI contrast agents has been explored. They were immobilized onto silica nanoparticles, showing potential for high-resolution and shorter acquisition time in T1-weighted MRI (Mathieu et al., 2020).
Enzyme Activity Monitoring
- Fluorescence Assays of Enzyme Activities : A fluorescent probe based on an anthracene-armed tetraaza macrocyclic ligand, including 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, has been developed for detecting Zn(2+) and used for real-time fluorescence assays of alkaline phosphatase and ATP sulfurylase activities (Wang et al., 2015).
properties
IUPAC Name |
3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-10-8-13-6-4-12-5-7-14-9-11(3-1)15-10/h1-3,12-14H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMUPMQUMCDOKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=CC=C2)CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343011 | |
Record name | 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
CAS RN |
78668-34-5 | |
Record name | 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.